2-Methyl-1-phenoxypropan-2-ol

Description

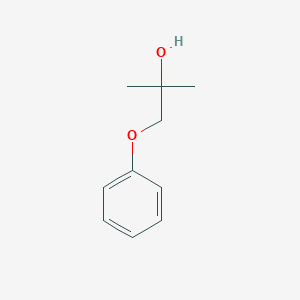

2-Methyl-1-phenoxypropan-2-ol is a tertiary alcohol featuring a phenoxy group attached to a branched carbon chain. For example, derivatives with phenoxy and amino substituents are frequently studied as intermediates in drug development, particularly for cardiovascular and spasmolytic applications .

Properties

IUPAC Name |

2-methyl-1-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,11)8-12-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDVAVVYHMRVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307854 | |

| Record name | 2-Methyl-1-phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13524-74-8 | |

| Record name | 2-Methyl-1-phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13524-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-phenoxypropan-2-ol can be synthesized through the reaction of phenol with 2-methyl-2-propanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the desired product.

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted phenoxy derivatives .

Scientific Research Applications

2-Methyl-1-phenoxypropan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: This compound is utilized in biochemical assays and as a reagent in various biological experiments.

Industry: It is used in the production of cosmetics, fragrances, and other consumer products

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenoxypropan-2-ol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, and its phenoxy group can participate in hydrogen bonding and other intermolecular interactions. These properties make it a versatile compound in chemical synthesis and industrial applications .

Comparison with Similar Compounds

Substituted Phenoxypropanols

- (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol Structure: Incorporates a methoxyethyl-phenoxy group and an isopropylamino side chain. Application: Used as a pharmaceutical impurity; its synthesis emphasizes regioselective etherification and amino group introduction . Molecular Weight: ~265 g/mol (estimated from formula in ).

- (RS)-1-Isopropylamino-3-[4-(2-propoxyethoxymethyl)phenoxy]propan-2-ol Structure: Features a propoxyethoxymethyl-phenoxy group, enhancing hydrophobicity. Reactivity: The extended ether chain may reduce aqueous solubility compared to 2-methyl-1-phenoxypropan-2-ol .

Halogenated Analogues

- 1-Chloro-2-methyl-2-propanol Structure: Chlorine substituent replaces the phenoxy group. Hazards: Highly toxic; requires stringent safety protocols (e.g., immediate decontamination upon skin contact) . Purity: 100% purity in commercial samples, suggesting industrial relevance in synthesis .

Sulfur-Containing Analogues

- 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol Structure: Sulfonyl group introduces strong electron-withdrawing effects. Synthesis: Prepared via nucleophilic ring-opening of epoxides with sodium benzenesulfinate, contrasting with typical phenoxypropanol syntheses . Crystallography: Exhibits intramolecular C–H···O hydrogen bonding, stabilizing its solid-state structure .

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Solubility (Predicted) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C10H14O2 | Phenoxy, tertiary alcohol | Moderate (log P ~2.5)* | 166.22 |

| 1-Chloro-2-methyl-2-propanol | C4H9ClO | Chlorine, tertiary alcohol | High (polar solvent) | 108.57 |

| 2-Methyl-2-(methylamino)propan-1-ol | C5H13NO | Methylamino, primary alcohol | High (hydrophilic) | 103.17 |

| 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol | C16H18O3S | Sulfonyl, methylphenyl | Low (log P ~3.8)* | 290.37 |

*Estimated using Yalkowsky & He (2003) solubility models .

Biological Activity

2-Methyl-1-phenoxypropan-2-ol, also known as propylene glycol phenyl ether (PPh), is an organic compound with the molecular formula C10H14O2. It has gained attention for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative analyses.

Structure

The chemical structure of this compound features a hydroxyl group (-OH) attached to a propan-2-ol backbone, with a phenoxy group contributing to its unique properties. The compound's structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 170.22 g/mol |

| Boiling Point | 253 °C |

| Melting Point | 11.4 °C |

| Solubility in Water | 10,000 mg/L |

| Log P (Octanol-Water) | 1.5 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyl group allows for hydrogen bonding with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile in substitution reactions, facilitating interactions with enzymes and other proteins involved in metabolic pathways.

Toxicological Studies

Research has indicated that this compound exhibits low toxicity levels. In a two-generation reproductive toxicity study conducted on rats, no significant adverse effects were noted at lower concentrations (up to 1000 ppm), while mild effects were observed at the highest concentration (5000 ppm) which included reduced body weights and food consumption .

In dermal exposure studies involving rabbits, slight increases in platelet counts were observed at high doses; however, this was deemed spurious due to a lack of corroborating evidence from other hematological parameters . The NOAEL (No Observed Adverse Effect Level) for systemic toxicity via dermal exposure was determined to be 1000 mg/kg-day.

Case Studies

- Reproductive Toxicity Study : In a study where rats were administered varying doses of PPh in drinking water over 26 weeks, the NOAEL was established at 1000 ppm (113 mg/kg-day). No clinical signs or significant pathological changes were observed during the study .

- Dermal Exposure Study : Rabbits exposed to daily applications of PPh showed increased platelet counts at high doses but no significant changes in other parameters. The systemic toxicity NOAEL was also established at the highest tested dose of 1000 mg/kg-day .

- Genotoxicity Testing : PPh was tested negative in the Ames Salmonella assay and showed no significant genotoxic effects in vitro or in vivo under high-dose conditions attributed to physiological stress rather than direct genotoxicity .

Comparative Analysis

When compared to similar compounds such as phenoxyethanol and propylene glycol phenyl ether, this compound demonstrates distinct biological activities due to its unique structural features:

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| This compound | Moderate enzyme interaction | Low |

| Phenoxyethanol | Antimicrobial properties | Moderate |

| Propylene Glycol Phenyl Ether | Solvent properties | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.